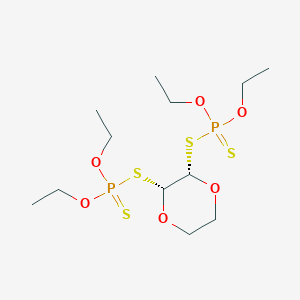
cis-Dioxathion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-Dioxathion is a useful research compound. Its molecular formula is C12H26O6P2S4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Cis-Dioxathion is primarily known for its anticholinesterase activity, which inhibits the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. The compound exhibits different isomeric forms, with both cis- and trans-isomers being relevant in biological systems. Studies have shown that these isomers are metabolized and excreted differently, affecting their toxicity profiles and persistence in biological systems .
Agricultural Applications
This compound is utilized as a pesticide in various agricultural settings. Its effectiveness against a range of pests makes it valuable for crop protection. The following table summarizes its application in agriculture:
| Crop Type | Target Pests | Application Method | Dosage |
|---|---|---|---|
| Citrus Fruits | Aphids, mites | Foliar spray | 0.075% emulsion |
| Cotton | Leafhoppers, thrips | Soil application | 0.1-0.5 mg/kg |
| Vegetables | Various insects | Aerial spraying | 0.05-0.1 mg/kg |
Efficacy Studies
Research indicates that dioxathion is effective against specific pest populations; however, its use raises concerns regarding environmental persistence and potential health risks to non-target organisms, including humans .
Human Health Effects
Toxicological studies have highlighted several acute and chronic effects associated with dioxathion exposure. In human trials, doses of 0.075 mg/kg body weight/day did not significantly affect cholinesterase levels, suggesting a relatively safe threshold for short-term exposure. However, higher doses led to notable inhibition of plasma cholinesterase activity .
Animal Studies
Animal studies have demonstrated that dioxathion can cause significant cholinesterase inhibition at doses as low as 0.01 mg/kg body weight/day. Long-term exposure has been linked to neurotoxic effects and potential carcinogenicity in laboratory settings .
Case Study: Occupational Exposure
A study assessing occupational exposure among agricultural workers revealed symptoms such as nausea and headaches at higher exposure levels. The findings suggest the need for stringent safety measures when handling dioxathion .
Regulatory Status
This compound is subject to various regulations due to its potential health risks. The World Health Organization (WHO) and the Environmental Protection Agency (EPA) have established guidelines for maximum residue limits (MRLs) in food products to mitigate risks associated with pesticide consumption .
Summary of Regulatory Guidelines
| Organization | Guideline | Maximum Residue Limit |
|---|---|---|
| WHO | Pesticide Residues Series | 0.1 ppm in food products |
| EPA | Pesticide Registration | Must meet safety standards |
Propriétés
Numéro CAS |
16088-56-5 |
|---|---|
Formule moléculaire |
C12H26O6P2S4 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[(2S,3R)-3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl]sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3/t11-,12+ |
Clé InChI |
VBKKVDGJXVOLNE-TXEJJXNPSA-N |
SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
SMILES isomérique |
CCOP(=S)(OCC)S[C@@H]1[C@@H](OCCO1)SP(=S)(OCC)OCC |
SMILES canonique |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















